2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid typically involves the reaction of 5-bromobenzofuran with propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid can be compared with other benzofuran derivatives, such as:
5-Bromobenzofuran: A simpler compound with similar structural features but lacking the propanoic acid moiety.
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid: Similar to the target compound but with an acetic acid moiety instead of propanoic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C11H9BrO4 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
2-[(5-bromo-1-benzofuran-6-yl)oxy]propanoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-6(11(13)14)16-10-5-9-7(2-3-15-9)4-8(10)12/h2-6H,1H3,(H,13,14) |
InChI Key |
ZMHNTBAILVCRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C2C=COC2=C1)Br |
Origin of Product |
United States |
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